Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate
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Overview
Description
Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2-pyridinecarboxylic acid, which undergoes a series of reactions including esterification and hydrogenation to form the desired compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tetrahydropyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
- Methyl (2S)-1,2,3,4-tetrahydropyridine-2-carboxylate
- Ethyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate
- Methyl (2R)-1,2,3,6-tetrahydropyridine-2-carboxylate
Comparison: Methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its specific stereochemistry and functional group arrangement. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (2S)-1,2,3,6-tetrahydropyridine-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-3,6,8H,4-5H2,1H3/t6-/m0/s1 |
InChI Key |
VCOPAQWYNHWABP-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CCN1 |
Canonical SMILES |
COC(=O)C1CC=CCN1 |
Origin of Product |
United States |
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